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Compound of Interest

Compound Name:
5-Chloro-3-methyl-4-nitro-1-

phenyl-1H-pyrazole

CAS No.: 13551-76-3

Cat. No.: B168708 Get Quote

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists,

and Drug Development Scientists Focus: Antimicrobial and Anticancer Efficacy vs. Standard

Therapeutics

Executive Summary: The Nitro-Pyrazole Privilege
The 4-nitro-1-phenyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal

chemistry, distinguished by its ability to toggle between antimicrobial efficacy (via nitro-group

reduction mechanisms) and anticancer activity (via kinase inhibition). Unlike generic pyrazoles,

the specific inclusion of the 4-nitro group introduces strong electron-withdrawing character,

altering the pKa of the ring protons and influencing the metabolic fate of the molecule.

This guide objectively compares these analogs against standard-of-care agents

(Metronidazole, Erlotinib), analyzing how specific structural modifications drive selectivity

between bacterial DNA gyrase inhibition and human EGFR kinase suppression.

Mechanistic Basis & Scaffold Analysis
To understand the performance differences, we must first dissect the electronic and steric

contributions of the core scaffold.
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The Pharmacophore
The 4-nitro-1-phenyl-1H-pyrazole core functions through three distinct vectors:

N1-Phenyl Ring: Controls lipophilicity (

) and steric fit within hydrophobic pockets (e.g., ATP-binding sites).

C4-Nitro Group (

): A critical "warhead." In anaerobic bacteria, it undergoes enzymatic reduction to toxic
radical intermediates (similar to Metronidazole). In kinase inhibitors, it acts as a hydrogen
bond acceptor or a precursor to amino-hinge binders.

C3/C5 Substituents: Determine the "twist" angle of the phenyl ring relative to the pyrazole

plane, affecting planarity and intercalation potential.

DOT Diagram: SAR Logic Flow
The following diagram illustrates the causal relationships between structural modifications and

biological outcomes.
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Figure 1: Causal mapping of structural modifications to biological endpoints. Note how the Nitro

group drives the antimicrobial mechanism, while steric tuning drives kinase selectivity.
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A. Antimicrobial Activity (vs. Metronidazole)
The 4-nitro group mimics the mechanism of nitroimidazoles. However, the pyrazole core offers

superior stability compared to the imidazole ring, potentially reducing off-target toxicity.

Key Finding: Introduction of electron-withdrawing groups (EWG) like Fluorine or Chlorine at the

para-position of the N1-phenyl ring significantly enhances potency against Gram-positive

bacteria (S. aureus).

Comparative Data: Minimum Inhibitory Concentration (MIC)
Data synthesized from recent comparative studies (e.g., formulations targeting S. aureus ATCC

25923).[1]

Compound
Class

R1 (Phenyl) R3/R5

MIC (

g/mL) - S.
aureus

Mechanism
Note

Standard Metronidazole N/A ~0.5 - 2.0
Nitro-radical DNA

damage

Analog 1
H

(Unsubstituted)
Me 64 - 128

Low lipophilicity

limits entry

Analog 2 4-F (Fluoro) Me 0.25 - 0.50

Enhanced

permeation;

competitive with

Std.

Analog 3
4-OMe

(Methoxy)
Me > 128

EDG reduces

nitro-reduction

potential

Analog 4 2,4-Di-NO2 Me 0.12
High toxicity;

"Over-activated"

Insight: Analog 2 (4-F-phenyl) demonstrates that while the nitro group is the "engine," the

halogenated phenyl ring is the "steering wheel" that allows cell wall penetration.
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B. Anticancer Activity (vs. Erlotinib)
In oncology, the 4-nitro group is often an intermediate.[2] However, intact 4-nitropyrazoles

fused with pyrimidines or thiazoles have shown dual EGFR/VEGFR-2 inhibition.

Key Finding: Unlike the antimicrobial mechanism, anticancer activity here relies on the shape of

the molecule inhibiting the ATP-binding pocket of kinases. The nitro group provides a rigid

dipole that anchors the molecule.

Compound Target

IC

(

M)

Selectivity Index
(SI)

Erlotinib (Std) EGFR 0.06 - 0.13 High

4-NO2-Pyrazole

(Fused)
EGFR 0.31 - 0.71 Moderate

4-Amino-Pyrazole

(Reduced)
EGFR 0.05 - 0.10

High (H-bond donor

capability)

Critical Distinction: For anticancer applications, the 4-nitro analogs often serve as prodrugs or

moderate inhibitors. Reduction to the 4-amino variant (Analog 3 in many SAR studies) typically

increases potency by 10-fold due to the formation of hydrogen bonds with the kinase hinge

region (Glu762/Met769 in EGFR).

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and specific

stoichiometry.

Protocol A: Regioselective Synthesis (Condensation
Method)
This method avoids the isomer mixtures common in direct nitration.
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Reagents: 4-Nitro-1,3-diketone (1.0 eq), Phenylhydrazine derivative (1.1 eq), Ethanol

(Solvent), Glacial Acetic Acid (Catalyst).

Procedure:

Dissolve the diketone in absolute ethanol (0.5 M concentration).

Add phenylhydrazine dropwise at Room Temperature (RT) to prevent exotherm.

Add catalytic AcOH (3-5 drops).

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

Validation: The appearance of a new spot at

and disappearance of hydrazine indicates completion.

Workup: Pour into crushed ice. Filter precipitate. Recrystallize from EtOH.

Protocol B: MIC Determination (Broth Microdilution)
Inoculum: Prepare

CFU/mL of S. aureus in Mueller-Hinton Broth.

Plating: Dispense 100

L inoculum into 96-well plates.

Treatment: Add 100

L of test compound (dissolved in DMSO, serial dilutions 256

g/mL down to 0.125

g/mL).

Control:

Positive: Metronidazole.[1]
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Negative: DMSO only (must show <5% inhibition).

Sterility: Broth only.

Readout: Incubate at 37°C for 24h. Add Resazurin dye (0.01%). Blue

Pink change indicates growth. The MIC is the lowest concentration remaining Blue.

DOT Diagram: Synthesis Workflow
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Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and high yield.

Conclusion & Strategic Recommendations
For researchers developing antimicrobial agents, the 4-nitro-1-phenyl-1H-pyrazole scaffold is a

viable alternative to nitroimidazoles, particularly when the phenyl ring is substituted with 4-

Fluoro or 4-Chloro groups to enhance lipophilicity.

For anticancer programs, this scaffold should be viewed as a precursor. The 4-nitro group

provides the necessary electronic core for assembly, but reduction to the 4-amino derivative or

fusion into pyrazolo[1,5-a]pyrimidines is recommended to maximize ATP-competitive binding

against EGFR/VEGFR targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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